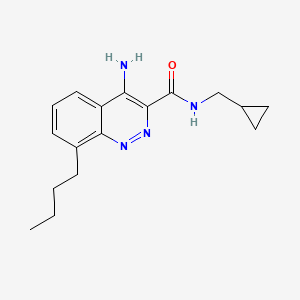

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide

Descripción general

Descripción

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a heterocyclic compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.38 g/mol . It has shown promise in the treatment of central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide typically involves the following steps:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, under acidic or basic conditions.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using amines or ammonia.

Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine, such as cyclopropylmethylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.

Mecanismo De Acción

The mechanism of action of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves its role as a selective type 5 phosphodiesterase inhibitor. By inhibiting this enzyme, the compound can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to various physiological effects. This mechanism is particularly relevant in the context of neurodegenerative disorders, where dysregulation of cGMP signaling is implicated.

Comparación Con Compuestos Similares

Similar Compounds

Sildenafil: Another type 5 phosphodiesterase inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Similar to sildenafil, used for erectile dysfunction.

Tadalafil: Another type 5 phosphodiesterase inhibitor with a longer duration of action.

Uniqueness

. Unlike other type 5 phosphodiesterase inhibitors, this compound has shown promise in preclinical studies for neurodegenerative diseases, highlighting its potential as a novel therapeutic agent.

Actividad Biológica

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be summarized by its molecular formula and a molecular weight of approximately 298.3828 g/mol. The compound features a cinnoline core, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

-

Antimicrobial Activity :

- The compound has been tested against various ESKAPE pathogens, which are notorious for their multi-drug resistance. Initial screenings revealed that it possesses a minimum inhibitory concentration (MIC) that suggests potential effectiveness against these pathogens .

- In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .

-

Cytotoxicity :

- In studies assessing cytotoxic effects on cancer cell lines, this compound showed promising results. It was evaluated against several cancer cell lines, including MDA-MB-231 and HT-29, using the MTT assay to determine cell viability .

- The compound's ability to induce apoptosis was noted, with significant increases in sub-G1 phase cells observed during cell cycle analysis, indicating its potential as an anticancer agent .

-

Mechanisms of Action :

- The biological activity is thought to be mediated through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For instance, compounds in the same class have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, suggesting a similar mechanism may be at play with this compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study involving the compound's effect on Mycobacterium tuberculosis demonstrated an MIC value of 26.7 mM, indicating substantial antimicrobial activity against this pathogen .

- Case Study 2 : In cancer research, derivatives of cinnoline compounds were synthesized and tested for cytotoxicity. The findings indicated that modifications to the structure could enhance potency against specific cancer types, suggesting that this compound could be optimized further for therapeutic use .

Data Tables

Propiedades

IUPAC Name |

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZUVXGTPDAWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148019 | |

| Record name | Ici 198256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107346-18-9 | |

| Record name | Ici 198256 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ici 198256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.